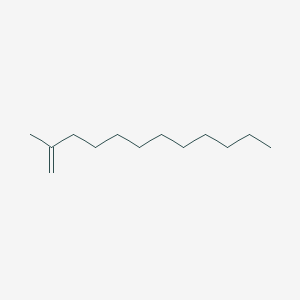

2-Methyl-1-dodecene

Vue d'ensemble

Description

2-Methyl-1-dodecene is an organic compound with the molecular formula C13H26. It is a member of the alkene family, characterized by the presence of a double bond between two carbon atoms. This compound is a colorless, flammable liquid with a low boiling point and is used in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyl-1-dodecene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the catalytic dehydration of 2-methyl-1-dodecanol using an acid catalyst such as sulfuric acid at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes. These methods ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1-dodecene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum yields 2-methyl-dodecane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

Substitution: Hydrogen halides (HX), where X can be chlorine, bromine, or iodine.

Major Products Formed:

Oxidation: 2-Methyl-1-dodecanol, 2-Methyl-1-dodecanal, 2-Methyl-1-dodecanoic acid

Reduction: 2-Methyl-dodecane

Substitution: 2-Methyl-1-dodecyl halides.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 2-Methyl-1-dodecene serves as a starting material for synthesizing various organic compounds and polymers. Its reactivity allows it to participate in numerous chemical reactions, making it valuable in synthetic organic chemistry.

Biology

Research has shown that this compound plays a role in the defensive secretions of certain millipedes, acting as a deterrent against predators. This biological activity suggests potential applications in ecological studies and pest management.

Medicine

While not directly utilized in medical applications, derivatives of this compound are being explored for pharmaceutical potential. Its structural characteristics may lead to compounds with therapeutic effects.

Industry

In industrial applications, this compound is used as:

- A solvent for extracting essential oils.

- A fuel additive for diesel engines.

- A component in the synthesis of polymers and surfactants.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound:

- Antifungal Activity : Effective against pathogens such as Phytophthora palmivora and Aspergillus flavus, with low minimum inhibitory concentration (MIC) values indicating strong antifungal potential.

- Bacterial Inhibition : Demonstrated effectiveness against Gram-positive bacteria, suggesting its potential use as a natural preservative in food and cosmetics.

Table: Summary of Biological Activities

| Activity | Pathogen/Organism | MIC (µg/mL) |

|---|---|---|

| Antifungal | Phytophthora palmivora | 31.25 |

| Antifungal | Aspergillus flavus | 15.62 |

| Antibacterial | Gram-positive bacteria | Varies |

Applications in Agriculture

Due to its antimicrobial properties, this compound is being investigated as a natural alternative to synthetic pesticides. Its effectiveness against various pathogens positions it as a candidate for sustainable agricultural practices without the environmental drawbacks associated with traditional pesticides.

Antifungal Properties Study

A study investigating volatile compounds from Streptomyces sp. demonstrated that alkenes, including this compound, effectively inhibited plant pathogenic fungi. The research found that this compound exhibited significant antifungal activity, suggesting its potential utility in crop protection.

Bacterial Inhibition Research

Another study focused on the antibacterial properties of alkenes found that this compound inhibited the growth of Gram-positive bacteria. This finding supports its application as a natural preservative in food products.

Mécanisme D'action

The mechanism of action of 2-Methyl-1-dodecene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or diols, which are further oxidized to the final products. In reduction reactions, the double bond is hydrogenated to form saturated hydrocarbons .

Comparaison Avec Des Composés Similaires

2-Methyl-1-dodecene can be compared with other alkenes such as 1-dodecene and 2-methyl-1-decene:

1-Dodecene: Similar in structure but lacks the methyl group at the second carbon. It has different reactivity and physical properties.

2-Methyl-1-decene: Shorter carbon chain, leading to different boiling points and reactivity patterns.

Uniqueness: this compound’s unique structure, with a methyl group at the second carbon, imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific industrial and research applications.

Activité Biologique

2-Methyl-1-dodecene is a linear alkene with the molecular formula C13H26, known for its various applications in industrial and biological contexts. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, potential applications in agriculture, and relevant case studies.

Chemical Structure and Properties

This compound features a branched alkyl group, which contributes to its unique reactivity compared to straight-chain alkenes. Its structure allows for interactions that can lead to significant biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits notable activity against various pathogens, making it a candidate for use in biocontrol applications.

Case Studies

- Antifungal Properties : A study investigating the antifungal activity of volatile compounds from Streptomyces sp. revealed that certain alkenes, including this compound, demonstrated effective inhibition against plant pathogenic fungi such as Phytophthora palmivora and Aspergillus flavus. The minimum inhibitory concentration (MIC) values were found to be significantly low, indicating strong antifungal potential .

- Bacterial Inhibition : Another research effort focused on the antibacterial properties of various alkenes, including this compound. The results showed that it effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a natural preservative in food and cosmetic products .

The biological activity of this compound is hypothesized to stem from its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. This disruption can lead to increased permeability of microbial cells, ultimately resulting in cell death.

Applications in Agriculture

Given its antimicrobial properties, this compound is being explored as a natural alternative to synthetic pesticides. Its effectiveness against a range of pathogens suggests it could be used to protect crops from fungal infections without the environmental drawbacks associated with traditional chemical pesticides.

Table: Summary of Biological Activities

| Activity | Pathogen/Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antifungal | Phytophthora palmivora | 31.25 | |

| Antifungal | Aspergillus flavus | 15.62 | |

| Antibacterial | Gram-positive bacteria | Varies |

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary studies suggest low toxicity at environmentally relevant concentrations; however, comprehensive toxicological evaluations are necessary to ensure safety for agricultural use and human exposure.

Propriétés

IUPAC Name |

2-methyldodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h2,4-12H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRBDKMPAZFCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333945 | |

| Record name | 2-methyldodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16435-49-7 | |

| Record name | 2-methyldodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of 2-Methyl-1-dodecene influence its reactivity with OH radicals?

A1: The research paper by Atkinson et al. [] highlights that the rate constant for the reaction of OH radicals with alkenes, including this compound, increases with the number of carbon atoms in the molecule. This trend is attributed to two main factors:

- Increased sites for H-atom abstraction: As the carbon chain lengthens, the number of alkyl substituents and their associated C-H bonds increases. These C-H bonds are susceptible to abstraction by OH radicals. []

- Enhanced addition to the C=C bond: The rate of OH radical addition to the double bond appears to increase with the size of the alkyl substituent, reaching a plateau around C8. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.